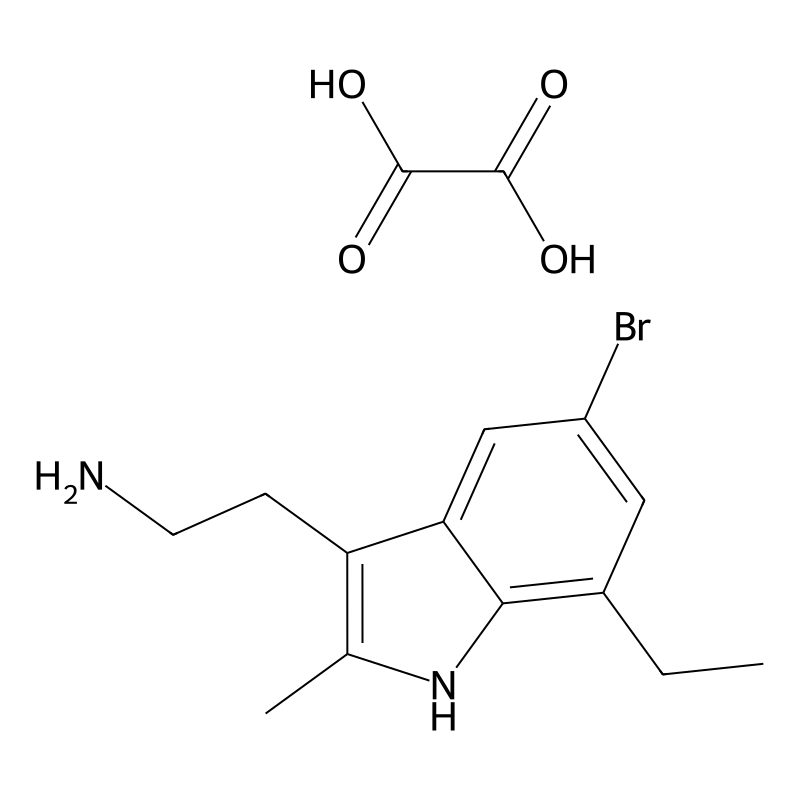

2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is a synthetic compound characterized by an indole ring with various substituents, including a bromine atom, an ethyl group, and a methyl group. The molecular formula for this compound is , and it has a molecular weight of approximately 371.23 g/mol. This compound appears as a white crystalline solid with a melting point of 210-212°C and is soluble in dimethyl sulfoxide, with limited solubility in ethanol, methanol, and water .

It was first synthesized and characterized by Wang et al. in 2018, marking its introduction as a novel compound with potential applications in various fields. The oxalate salt form enhances its stability and solubility, making it suitable for laboratory use.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

These reactions highlight the versatility of this compound in synthetic chemistry.

Research into the biological activities of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is still in its early stages. Preliminary studies suggest potential antimicrobial and anticancer properties, but comprehensive investigations are needed to elucidate the mechanisms of action and therapeutic applications . The indole structure is known for its interactions with various biological receptors, which may contribute to its pharmacological effects.

The synthesis of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate involves several steps:

- Bromination: The starting material, 7-ethyl-2-methylindole, undergoes bromination using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.

- Alkylation: The brominated intermediate is then alkylated with ethylamine under basic conditions to form the ethylamine side chain.

- Oxalate Formation: Finally, the amine product reacts with oxalic acid to yield the oxalate salt.

This multi-step synthesis demonstrates the complexity involved in creating this compound.

The potential applications of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate span various fields:

- Chemical Research: It serves as a building block for synthesizing more complex indole derivatives.

- Biological Studies: Its unique structure may allow it to act as a probe or ligand in biological research.

- Pharmaceutical Development: Investigated for potential therapeutic applications, including drug development targeting specific diseases.

These applications underscore its significance in both academic research and industrial settings.

Similar Compounds

Several compounds share structural similarities with 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate. These include:

- 2-(5-bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethylamine

- 2-(5-chloro-7-methyl-1H-indol-3-yl)ethylamine

- 2-(5-bromo-7-methylindole)ethanamine

Comparison and Uniqueness

While these compounds share an indole core and similar substituents, 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-ylyl)ethylamine oxalate is unique due to its specific combination of bromine and ethyl groups along with the oxalate salt form. This distinct configuration may influence its reactivity and interactions with biological targets compared to other indole derivatives .